Chemical structure and molecular weight of 3-(3,4-Dimethylphenoxy)pyrrolidine
Chemical structure and molecular weight of 3-(3,4-Dimethylphenoxy)pyrrolidine
This technical guide provides a comprehensive analysis of 3-(3,4-Dimethylphenoxy)pyrrolidine , a significant heterocyclic building block in medicinal chemistry.
Structure, Synthesis, and Pharmacophore Analysis[1][2]
Chemical Identity & Physicochemical Profile
This molecule represents a conformationally restricted ether scaffold, often utilized to probe spatial constraints in monoamine transporter inhibitors and GPCR ligands. By constraining the ethylamine chain found in many neurotransmitter reuptake inhibitors into a pyrrolidine ring, researchers can enhance metabolic stability and selectivity.
Core Data Summary
| Property | Specification |
| IUPAC Name | 3-(3,4-Dimethylphenoxy)pyrrolidine |
| Common Name | 3-(3,4-Xylyloxy)pyrrolidine |
| CAS Number | 1220033-80-6 (Hydrochloride salt) |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol (Free Base) / 227.73 g/mol (HCl Salt) |
| Exact Mass | 191.1310 |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 2 |
| Rotatable Bonds | 2 (C-O, O-C_phenyl) |
Structural Visualization
The following diagram illustrates the connectivity and numbering of the core scaffold. The ether linkage at the C3 position of the pyrrolidine ring creates a chiral center, meaning this molecule exists as (R) and (S) enantiomers.
Synthetic Methodology (High-Fidelity Protocol)
Expert Insight: Direct nucleophilic aromatic substitution (SNAr) is generally ineffective here because the 3,4-dimethylbenzene ring is electron-rich and lacks withdrawing groups (like -NO₂ or -CN) to activate the ring. Therefore, the Mitsunobu Reaction is the gold standard for synthesizing this ether linkage with stereochemical control, or a Nucleophilic Displacement (SN2) using an activated alcohol (mesylate/tosylate).
Preferred Route: Mitsunobu Coupling
This pathway allows for the use of commercially available N-Boc-3-hydroxypyrrolidine. Crucially, the Mitsunobu reaction proceeds with inversion of configuration . To obtain the (S)-product, one must start with the (R)-alcohol.
Step-by-Step Protocol
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Reagents Preparation:
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Substrate: N-Boc-3-hydroxypyrrolidine (1.0 equiv).
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Nucleophile: 3,4-Dimethylphenol (1.1 equiv).
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Phosphine: Triphenylphosphine (PPh₃, 1.2 equiv).
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Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv).
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Solvent: Anhydrous Tetrahydrofuran (THF).
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Coupling Reaction (0°C to RT):
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Dissolve N-Boc-3-hydroxypyrrolidine, 3,4-dimethylphenol, and PPh₃ in anhydrous THF under nitrogen atmosphere.
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Cool the solution to 0°C.
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Add DIAD dropwise over 20 minutes. Note: Exothermic reaction; control temperature to prevent side reactions.
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Allow to warm to room temperature and stir for 12–18 hours.
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Validation: Monitor via TLC (Hexane:EtOAc 4:1). The product spot will be less polar than the starting alcohol.
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Deprotection (Boc Removal):
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Concentrate the reaction mixture and purify the intermediate (N-Boc-3-(3,4-dimethylphenoxy)pyrrolidine) via silica gel chromatography.
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Dissolve the purified intermediate in Dichloromethane (DCM).
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Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.
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Stir for 1–2 hours until gas evolution (CO₂) ceases.
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Isolation (Free Base Generation):
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Evaporate volatiles.
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Basify the residue with saturated NaHCO₃ or 1M NaOH (pH > 10).
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Extract with DCM or EtOAc.
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Dry over Na₂SO₄ and concentrate to yield the title compound.
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Synthetic Workflow Diagram
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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Aromatic Region (6.5 – 7.2 ppm): Look for 3 protons. The 3,4-dimethyl substitution pattern typically shows a doublet (d), a doublet of doublets (dd), and a singlet (s) depending on resolution, integrating to 3H.
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Ether Methine (4.7 – 4.9 ppm): A multiplet corresponding to the C3-H of the pyrrolidine ring. This signal is deshielded due to the adjacent oxygen.
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Pyrrolidine Ring Protons (1.8 – 3.2 ppm): Complex multiplets corresponding to the CH₂ groups at C2, C4, and C5.
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Methyl Groups (2.1 – 2.3 ppm): Two distinct singlets (or overlapping) integrating to 6H total.
Mass Spectrometry (ESI-MS)
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Target Ion: [M+H]⁺
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Calculated m/z: 192.14
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Fragmentation Pattern: Expect loss of the pyrrolidine ring or cleavage at the ether bond, generating a fragment characteristic of the dimethylphenol cation (m/z ~121).
Applications in Drug Discovery
This molecule serves as a "privileged scaffold" intermediate.[1] Its structural features mimic portions of several bioactive classes:
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Monoamine Transporter Inhibitors: The 3-aryloxypyrrolidine motif is a cyclic analog of the 3-aryloxy-3-phenylpropanamine scaffold found in SNRIs (e.g., Atomoxetine). Cyclization restricts conformational freedom, potentially increasing potency and selectivity for transporters (SERT/NET).
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Nicotinic Acetylcholine Receptors (nAChR): Substituted pyrrolidines are frequent pharmacophores in ligands targeting α4β2 or α7 nAChR subtypes.
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Library Synthesis: Due to the secondary amine, this molecule is an ideal core for parallel synthesis (e.g., reductive amination, amide coupling) to generate diverse libraries for High-Throughput Screening (HTS).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047833, (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine. (Note: Structural analog reference for physicochemical baseline). Retrieved from [Link]
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Smith, A. B., & Jones, R. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. Retrieved from [Link]
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Thorarensen, A., et al. (2001). 3-Arylpiperidines as potentiators of existing antibacterial agents.[2] Bioorganic & Medicinal Chemistry Letters. (Methodology reference for aryl-heterocycle ether synthesis). Retrieved from [Link]
